molecular formula C16H14ClNO3 B4399226 3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate

3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate

Cat. No. B4399226
M. Wt: 303.74 g/mol
InChI Key: QFVBLRRVIADLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMCA and is widely used in laboratory experiments to study its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of CMCA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that CMCA has a number of biochemical and physiological effects, including the ability to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMCA in laboratory experiments is its ability to selectively target specific enzymes and signaling pathways, making it a valuable tool for studying the underlying mechanisms of various diseases. However, one limitation of using CMCA is that it can be difficult to synthesize and may not be readily available in large quantities.

Future Directions

There are a number of potential future directions for research involving CMCA. One area of interest is the development of new drugs based on the structure of CMCA, which could be used to treat a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of CMCA and its potential applications in various fields of medicine and science.

Scientific Research Applications

CMCA has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

[3-[(4-chloro-2-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-8-13(17)6-7-15(10)18-16(20)12-4-3-5-14(9-12)21-11(2)19/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVBLRRVIADLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.